2,4-二羟基-5-硝基苯甲醛

描述

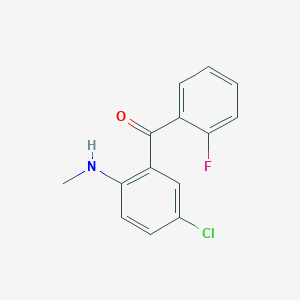

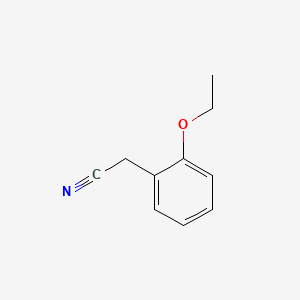

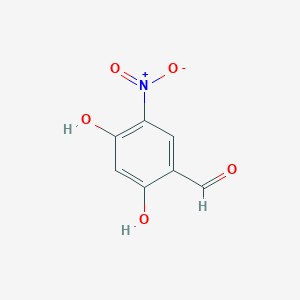

2,4-Dihydroxy-5-nitrobenzaldehyde (2,4-DNB) is a synthetic compound found in a variety of products, including dyes, pesticides, and pharmaceuticals. It is a colorless, crystalline solid with a pungent odor. 2,4-DNB is a versatile molecule with a wide range of applications in scientific research. It is used in the synthesis of other compounds, including heterocyclic compounds, and its unique properties make it a valuable tool for scientists in the fields of chemistry, biochemistry, and pharmacology.

科学研究应用

香豆素衍生物的合成

2,4-二羟基-5-硝基苯甲醛用于合成香豆素,香豆素是一种药用辅料,存在于香豆树豆、薰衣草油、香水草和甜三叶草中 .

席夫碱配体的制备

该化合物用于制备席夫碱配体,席夫碱配体在各种化学合成和配位化学应用中具有重要价值 .

药理学研究

2,4-二羟基-5-硝基苯甲醛与绿原酸的相互作用已在有关大鼠肝脏葡萄糖-6-磷酸酶系统成分的研究中得到研究,这在药理学研究中具有重要意义 .

荧光受体的合成

它用于合成锌选择性螺吡喃基荧光和光再生受体,这些受体在生物化学和医学诊断中具有潜在应用 .

钼配合物的合成

研究人员对合成由2,4-二羟基-5-硝基苯甲醛衍生的芳酰腙型配体配位的钼配合物进行了研究。 这些配合物在催化和材料科学中具有潜在应用 .

安全和危害

作用机制

Target of Action

The primary target of 2,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is xanthine oxidase (XO) . XO is an enzyme involved in the metabolism of purines, which are key components of DNA and RNA. It catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid .

Mode of Action

DHNB acts as a potent inhibitor of XO . It is a time-dependent XO inhibitor with a mechanism of action that seems to be similar to allopurinol, a commonly used drug for the treatment of hyperuricemia . DHNB interacts with the molybdenum center of XO and is slowly converted to its carboxylic acid .

Biochemical Pathways

By inhibiting XO, DHNB disrupts the purine metabolism pathway, specifically the conversion of hypoxanthine to xanthine and xanthine to uric acid . This results in a decrease in the production of uric acid, a compound that can contribute to conditions such as gout and hyperuricemia when present in high levels .

Pharmacokinetics

It has been suggested that dhnb has low toxicity and enhances therapeutic efficacy, even at low doses, in co-administration with allopurinol .

Result of Action

The inhibition of XO by DHNB leads to a decrease in uric acid production. This can effectively control serum uric acid content, making DHNB a potential therapeutic agent for the treatment of hyperuricemia and gout . In a mouse model of acute hyperuricemia, a moderate dose of DHNB significantly inhibited serum XO activity .

生化分析

Biochemical Properties

2,4-Dihydroxy-5-nitrobenzaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the key interactions is with xanthine oxidase, an enzyme involved in purine metabolism. 2,4-Dihydroxy-5-nitrobenzaldehyde acts as an inhibitor of xanthine oxidase, thereby affecting the production of uric acid . Additionally, this compound interacts with other biomolecules such as chlorogenic acid, influencing the activity of the rat hepatic glucose 6-phosphatase system . These interactions highlight the compound’s potential in modulating enzymatic activities and metabolic pathways.

Cellular Effects

2,4-Dihydroxy-5-nitrobenzaldehyde has been shown to exert various effects on different types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of xanthine oxidase can lead to reduced levels of uric acid, which in turn affects cellular metabolism and signaling pathways related to oxidative stress . Furthermore, 2,4-Dihydroxy-5-nitrobenzaldehyde has been observed to impact gene expression by modulating the activity of transcription factors involved in metabolic regulation .

Molecular Mechanism

The molecular mechanism of 2,4-Dihydroxy-5-nitrobenzaldehyde involves its binding interactions with specific biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active site of xanthine oxidase, preventing the enzyme from catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition is achieved through the formation of a stable complex between 2,4-Dihydroxy-5-nitrobenzaldehyde and the enzyme, leading to a decrease in enzyme activity. Additionally, the compound’s interactions with other proteins and enzymes can result in changes in gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dihydroxy-5-nitrobenzaldehyde have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 2,4-Dihydroxy-5-nitrobenzaldehyde can maintain its inhibitory effects on xanthine oxidase and other enzymes, leading to sustained changes in cellular metabolism and function . These findings suggest that the compound’s biochemical properties are preserved over time, making it a reliable tool for research.

Dosage Effects in Animal Models

The effects of 2,4-Dihydroxy-5-nitrobenzaldehyde have been evaluated in animal models to determine its dosage-dependent impact. In a mouse model of acute hyperuricemia, a moderate dose of 10 mg/kg of 2,4-Dihydroxy-5-nitrobenzaldehyde effectively controlled serum uric acid levels and significantly inhibited serum xanthine oxidase activity . Higher doses, such as 500 mg/kg, were found to be safe, with no general toxicity observed in treated mice . These studies indicate that 2,4-Dihydroxy-5-nitrobenzaldehyde has a favorable safety profile and can be used at varying dosages to achieve desired biochemical effects.

Metabolic Pathways

2,4-Dihydroxy-5-nitrobenzaldehyde is involved in several metabolic pathways, primarily through its interactions with enzymes such as xanthine oxidase. By inhibiting this enzyme, the compound affects the purine metabolism pathway, leading to reduced production of uric acid . Additionally, 2,4-Dihydroxy-5-nitrobenzaldehyde interacts with other metabolic enzymes, influencing metabolic flux and the levels of various metabolites . These interactions highlight the compound’s role in modulating key biochemical pathways and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2,4-Dihydroxy-5-nitrobenzaldehyde within cells and tissues are critical for its biochemical effects. The compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its uptake and localization within cells . Once inside the cell, 2,4-Dihydroxy-5-nitrobenzaldehyde can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its effects on enzymatic activities and metabolic processes . These transport and distribution mechanisms are essential for the compound’s cellular functions and overall efficacy.

Subcellular Localization

The subcellular localization of 2,4-Dihydroxy-5-nitrobenzaldehyde plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . In these compartments, 2,4-Dihydroxy-5-nitrobenzaldehyde interacts with enzymes and other biomolecules, modulating their activities and influencing cellular processes . The precise localization of the compound within cells is essential for its biochemical effects and potential therapeutic applications.

属性

IUPAC Name |

2,4-dihydroxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-3-4-1-5(8(12)13)7(11)2-6(4)10/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDICCJVJOMHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352772 | |

| Record name | 2,4-Dihydroxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53844-98-7 | |

| Record name | 2,4-Dihydroxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。